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Compound of Interest

3-Methoxy-4-
Compound Name: o
carboxyphenylboronic acid

cat. No.: B1322966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Methoxy-4-carboxyphenylboronic acid (CAS RN: 851335-12-1), a valuable building
block in medicinal chemistry and materials science. Due to the limited availability of published
experimental spectra for this specific compound, this guide outlines the predicted spectroscopic
characteristics based on the analysis of its functional groups. Detailed experimental protocols
for acquiring such data are also provided, alongside a general workflow for the spectroscopic
characterization of organic compounds.

Chemical Structure and Properties
¢ I[UPAC Name: 4-Borono-2-methoxybenzoic acid

« Molecular Formula: CsHsBOs[1]

« Molecular Weight: 195.97 g/mol [1]

« CAS Number: 851335-12-1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Methoxy-4-
carboxyphenylboronic acid. These predictions are based on established principles of
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spectroscopy and known chemical shift/frequency ranges for its constituent functional groups.

Table 1: Predicted *"H NMR Spectral Data

Solvent: DMSO-ds

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid (-
~12.0-13.0 Broad Singlet 1H
COOH)
~8.0 Broad Singlet 2H Boronic acid (-B(OH)z2)
~7.6 d 1H Ar-H ortho to -COOH
Ar-H ortho to -B(OH)2
~7.5 dd 1H
and meta to -COOH
~7.1 d 1H Ar-H ortho to -OCHs
3.9 S 3H Methoxy (-OCHs)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted **C NMR Spectral Data

Solvent: DMSO-ds
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Chemical Shift (6, ppm)

Assignment

~167 Carbonyl Carbon (-COOH)

~160 Ar-C attached to -OCHs

~135 Ar-C attached to -B(OH)2 (often broad)
~132 Ar-CH ortho to -COOH

~125 Ar-C attached to -COOH

~118 Ar-CH ortho to -B(OH)2

~112 Ar-CH ortho to -OCHs

~56 Methoxy Carbon (-OCHs)

Note: The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar

relaxation.

ble 3: Predicted Infrared (IR) Al . |

Wavenumber (cm—?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid
dimer)

~3200 Broad O-H stretch (Boronic acid)

~1700 Strong C=0 stretch (Carboxylic acid)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic ring)

~1350 Strong B-O stretch (Boronic acid)

~1250 Strong C-O stretch (Aryl ether)

~1200 Strong C-O stretch (Carboxylic acid)

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electrospray lonization (ESI) - Negative lon
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miz Assignment

195.05 [M-H]~ (deprotonated molecule)
151.06 [M-H-COz2]~ (loss of carbon dioxide)
177.04 [M-H-H20]~ (loss of water)

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

e Sample Preparation:

[¢]

For *H NMR, accurately weigh 5-10 mg of 3-Methoxy-4-carboxyphenylboronic acid.

o

For 13C NMR, accurately weigh 20-50 mg of the compound.

o

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
ds). Complete dissolution is crucial for high-resolution spectra.

o

Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter and transfer it to a 5 mm NMR tube.

e Instrument Parameters (400 MHz Spectrometer):
o 1H NMR:

» Pulse Program: Standard single-pulse (zg30).
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= Number of Scans: 16-64.
» Relaxation Delay: 1-5 seconds.

» Acquisition Time: 2-4 seconds.

o 1BC NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Number of Scans: 21024 (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Perform phase and baseline corrections.

o Reference the spectra to the residual solvent peak of DMSO-de (& = 2.50 ppm for *H and o
= 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum and identify the chemical shifts in both *H and

13C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean.
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o Place a small amount of the solid 3-Methoxy-4-carboxyphenylboronic acid sample
directly onto the crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 3-Methoxy-4-carboxyphenylboronic acid (e.g., 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL.
e Instrumentation (LC-MS with ESI source):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography system.
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o Set the mass spectrometer to operate in negative ion mode to facilitate the deprotonation
of the carboxylic acid.

o Acquire data over a mass-to-charge (m/z) range of 50-500.

o For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 195) and apply
collision-induced dissociation (CID).

o Data Analysis:
o ldentify the molecular ion peak ([M-H]~).
o Analyze the fragmentation pattern to deduce the structural components of the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel or uncharacterized organic compound like 3-Methoxy-4-carboxyphenylboronic acid.
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Compound Synthesis & Purification

Synthesis of 3-Methoxy-4-
carboxyphenylboronic acid

y

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) FTIR Spectroscopy Mass Spectrometry

Data Analysis & Structure Elucidation

Analyze NMR Qata: Analyze IR Data: Analyze MS Data:
- Chemical Shifts . . . .
) - Identify Functional - Determine Molecular Weight
- Integration Group Frequencies - Analyze Fragmentation
- Coupling Patterns brreq Y 9

Combine all spectral data
to elucidate the final structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-4-
carboxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1322966#spectroscopic-data-for-3-methoxy-4-
carboxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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